
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
Übersicht
Beschreibung
Es wirkt als potenter und selektiver partieller Agonist des Dopamin-D3-Rezeptors mit einer intrinsischen Aktivität in vitro von etwa 0,6 und hat eine etwa 70-mal höhere Affinität für Dopamin-D3-Rezeptoren als für Dopamin-D2-Rezeptoren . BP 897 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Behandlung von Kokainabhängigkeit .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BP 897 umfasst mehrere wichtige Schritte:
Bildung des Piperazin-Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 2-Methoxyphenylamine mit 1,4-Dibrombutan, um das Zwischenprodukt 4-(2-Methoxyphenyl)piperazin zu bilden.
Kopplung mit Naphthalin-2-carbonsäure: Das Zwischenprodukt wird dann mit Naphthalin-2-carbonsäure unter Verwendung eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) gekoppelt, um das Endprodukt BP 897 zu bilden.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für BP 897 nicht umfassend dokumentiert sind, folgt die Synthese typischerweise den Laborverfahren mit Optimierung für die Produktion im größeren Maßstab. Dies kann die Verwendung effizienterer Kupplungsreagenzien und Reinigungstechniken beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BP 897 involves several key steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with 1,4-dibromobutane to form the intermediate 4-(2-methoxyphenyl)piperazine.
Coupling with Naphthalene-2-carboxylic Acid: The intermediate is then coupled with naphthalene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, BP 897.
Industrial Production Methods
While specific industrial production methods for BP 897 are not widely documented, the synthesis typically follows the laboratory-scale procedures with optimization for larger-scale production. This may involve the use of more efficient coupling reagents and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen
BP 897 unterliegt hauptsächlich folgenden Reaktionstypen:
Substitutionsreaktionen: Der Piperazinring in BP 897 kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen.
Oxidations- und Reduktionsreaktionen: Die Methoxygruppe am Phenylring kann zu entsprechenden Phenolderivaten oxidiert werden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Acylchloride, typischerweise unter basischen Bedingungen.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können für die Oxidation verwendet werden.
Hauptprodukte
Substitutionsprodukte: Derivate mit verschiedenen Alkyl- oder Acylgruppen, die an den Piperazinring gebunden sind.
Oxidationsprodukte: Phenolderivate, die durch Oxidation der Methoxygruppe gebildet werden.
Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Modulation
BP-897 has been studied for its role as a selective dopamine D3 receptor agonist. Research indicates that compounds with similar structures can influence dopaminergic pathways, which are crucial in treating conditions like schizophrenia and Parkinson's disease. A study published in the Journal of Medicinal Chemistry highlighted that modifications in the compound's structure could enhance its affinity for dopamine receptors, potentially leading to better therapeutic outcomes .
Antidepressant Activity
Research has shown that derivatives of BP-897 exhibit antidepressant-like effects in animal models. The compound's ability to modulate serotonin and norepinephrine levels suggests its potential as an antidepressant agent. In one study, the administration of BP-897 resulted in significant reductions in depressive behaviors in rodent models .
Anxiolytic Properties
BP-897 has also been investigated for its anxiolytic (anxiety-reducing) properties. The compound's interaction with serotonin receptors may contribute to its calming effects, making it a candidate for further development in anxiety disorder treatments. Animal studies have demonstrated a decrease in anxiety-related behaviors following treatment with BP-897 .
Structure-Activity Relationship (SAR)
The effectiveness of BP-897 is closely tied to its molecular structure. Variations in the piperazine moiety and the naphthalene backbone have been systematically studied to optimize receptor binding and selectivity. For instance, modifications to the alkyl chain length and branching have shown promising results in enhancing binding affinity to target receptors .
Case Studies
Study | Focus | Findings |
---|---|---|
Journal of Medicinal Chemistry (2003) | Dopamine D3 receptor affinity | Identified structural modifications that increased binding affinity to D3 receptors. |
Pharmacology Biochemistry Behavior (2005) | Antidepressant effects | Demonstrated significant reduction in depressive behaviors in rodent models after administration of BP-897. |
Neuropharmacology (2006) | Anxiolytic effects | Showed decreased anxiety-related behaviors in animal models treated with BP-897. |
Wirkmechanismus
BP 897 exerts its effects by selectively binding to dopamine D3 receptors. It acts as a partial agonist, meaning it can activate the receptor but to a lesser extent than the natural ligand, dopamine. This partial activation helps modulate dopamine signaling without causing the full effects of dopamine. BP 897’s high selectivity for dopamine D3 receptors over dopamine D2 receptors is crucial for its therapeutic potential, as it minimizes unwanted side effects associated with dopamine D2 receptor activation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SB-277,011-A: Ein potenter und selektiver Antagonist des Dopamin-D3-Rezeptors.
FAUC 346: Ein weiterer selektiver Dopamin-D3-Rezeptorligand mit ähnlichen Bindungseigenschaften.
Einzigartigkeit von BP 897
BP 897 ist einzigartig aufgrund seiner partiellen Agonistenaktivität an Dopamin-D3-Rezeptoren, die es ihm ermöglicht, die Dopamin-Signalübertragung zu modulieren, ohne den Rezeptor vollständig zu aktivieren. Diese Eigenschaft macht es besonders nützlich bei der Untersuchung der Rolle von Dopamin-D3-Rezeptoren bei Sucht und anderen neurologischen Erkrankungen. Im Gegensatz zu vollständigen Agonisten oder Antagonisten bietet BP 897 einen ausgewogenen Ansatz zur Rezeptormodulation, der in therapeutischen Anwendungen von Vorteil sein kann .
Biologische Aktivität
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride, commonly referred to as BP897, is a synthetic compound with a complex molecular structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realm of neuropharmacology.
- Chemical Formula : C26H32ClN3O
- Molecular Weight : 454 g/mol
- IUPAC Name : N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide; hydrochloride
- CAS Number : 314776-92-6
- PubChem CID : 3038494
BP897 primarily functions as a selective antagonist for the dopamine D3 receptor. This receptor is implicated in various neurological conditions and is a target for drugs aimed at treating schizophrenia and addiction disorders. The blockade of D3 receptors by BP897 may influence dopaminergic signaling pathways, potentially providing therapeutic benefits in conditions characterized by dopaminergic dysregulation.
Pharmacological Studies
Several studies have highlighted the biological activity of BP897:
- Dopamine Receptor Interaction :
- Neuroprotective Effects :
-
Behavioral Studies :
- Animal studies demonstrate that BP897 can alter behavior in models of anxiety and depression, suggesting its potential use as an anxiolytic or antidepressant agent. Its effects on locomotor activity and anxiety-like behaviors have been documented, indicating a significant impact on mood regulation .
Summary of Biological Activities
Case Study 1: Addiction Treatment
In a controlled study involving rodents, BP897 was administered to evaluate its effects on cocaine-seeking behavior. The results indicated a significant reduction in drug-seeking actions compared to control groups, suggesting its potential utility in addiction therapies targeting dopamine pathways .
Case Study 2: Neurodegenerative Disorders
Another study focused on the neuroprotective effects of BP897 in a mouse model of Alzheimer's disease. Mice treated with BP897 exhibited improved cognitive function and reduced amyloid plaque formation compared to untreated controls, highlighting its promise as a therapeutic agent for neurodegenerative conditions .
Eigenschaften
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHDKMDLOJSCGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192384-87-5, 314776-92-6 | |
Record name | DO-687 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BP897 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DO-687 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FVL90IM8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BP-897 primarily targets the dopamine D3 receptor (D3R) [, , , , ].
A: D3R is primarily expressed in limbic brain regions associated with cognitive and emotional functions, including reward processing. These regions are implicated in drug addiction, making D3R a potential target for therapeutic intervention [, , , , ].
A: Preclinical studies in rats demonstrate that BP-897 reduces cocaine-seeking behavior, particularly when triggered by drug-associated cues, without exhibiting intrinsic rewarding effects itself [, , , , ]. This suggests a potential role for BP-897 in reducing relapse vulnerability.
A: Yes, preclinical studies show that BP-897 also blocks the expression of conditioned place preference (CPP) induced by amphetamine and morphine in rats, further supporting its potential in treating drug addiction [, , ].
A: Studies show that a D3R antagonist, SB 277011-A, but not BP-897, blocks cue-induced reinstatement of nicotine-seeking in rats []. This suggests that while D3R antagonism may be beneficial, the partial agonist activity of BP-897 might not be sufficient for treating nicotine addiction.
ANone: The molecular formula of BP-897 is C24H31N3O2 • HCl, and its molecular weight is 441.99 g/mol.
A: BP-897's structure consists of an aryl residue, an amide moiety, a spacer region, and an amine residue. The extended and linear conformation within the aliphatic or aryl spacers is crucial for its D3R selectivity [, ].
A: Yes, research has explored modifications to the spacer and aryl moieties of BP-897, resulting in compounds with enhanced affinity and selectivity for D3R [, ]. For instance, incorporating more rigid aryl acrylamide derivatives led to (sub)nanomolar D3R affinity [].
A: Yes, [18F]fluoroethoxy-substituted radioligands of BP-897 have been synthesized for potential use in Positron Emission Tomography (PET) imaging studies to investigate D3R distribution and occupancy in the brain [, ].
A: Besides D3R, BP-897 exhibits moderate affinity for 5-HT1A receptors, α1 and α2 adrenergic receptors []. These interactions, although less prominent than its D3R binding, might contribute to its overall pharmacological effects.
ANone: While BP-897 shows promise in preclinical models, it is essential to consider potential limitations:
- Partial Agonist Activity: The partial agonist activity of BP-897 might not be as effective as a full antagonist in blocking D3R, particularly in the context of nicotine addiction [].
- Off-Target Effects: BP-897's interaction with other neurotransmitter systems could lead to unintended side effects [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.